3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
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Overview
Description
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H9BrF3NO and a molecular weight of 308.0944696 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-trifluoromethylbenzoic acid and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
3-Bromo-5-trifluoromethylbenzoic acid: This compound lacks the cyclopropyl group and amide functionality, making it less versatile in certain applications.
3-Bromo-N-cyclopropylbenzamide: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
3-Bromo-5-trifluoromethylbenzaldehyde: This compound has an aldehyde group instead of an amide group, leading to different reactivity and applications.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-4-6(10(17)16-9-1-2-9)3-7(5-8)11(13,14)15/h3-5,9H,1-2H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCSFVBEDAAPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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